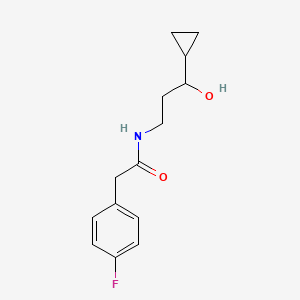

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide

Description

Properties

IUPAC Name |

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO2/c15-12-5-1-10(2-6-12)9-14(18)16-8-7-13(17)11-3-4-11/h1-2,5-6,11,13,17H,3-4,7-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNIYBENAYYAIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)CC2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes the following steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or a Simmons-Smith reagent.

Introduction of the hydroxypropyl chain: This step involves the addition of a hydroxypropyl group to the cyclopropyl intermediate, often through a nucleophilic substitution reaction.

Attachment of the fluorophenyl acetamide moiety: The final step involves the coupling of the hydroxypropyl-cyclopropyl intermediate with 4-fluorophenyl acetamide, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Pharmacology: Studies on its pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.

Materials Science: Its unique structural features can be exploited in the design of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The cyclopropyl group may enhance binding affinity through hydrophobic interactions, while the hydroxypropyl chain and fluorophenyl acetamide moiety can contribute to specific interactions with the target site. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

A. N-cyclopropyl-2-(3-fluorophenoxy)acetamide ()

- Structure: Contains a cyclopropyl group and 3-fluorophenoxy substituent.

- Key Differences: The phenoxy group replaces the phenylacetamide backbone, altering electronic properties and hydrogen-bonding capacity.

- Impact : The ether linkage may reduce metabolic stability compared to the amide group in the target compound, while the 3-fluoro substitution could affect aromatic ring reactivity .

B. N-cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()

- Structure : Features a 4-fluorophenyl group and a branched acetamide chain with cyclohexyl and propyl substituents.

- Synthesis : Prepared via a multicomponent reaction (81% yield), suggesting efficient scalability. The target compound’s synthesis may require tailored conditions due to the hydroxyl group’s sensitivity .

C. N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()

- Structure : Incorporates a benzothiazole heterocycle instead of the aliphatic side chain.

- Impact : The benzothiazole moiety enhances π-π stacking and metal-binding capabilities, likely increasing anticancer activity but possibly reducing solubility .

D. N-(3-(4-(dimethylamino)phenyl)propyl)-2-(4-fluorophenyl)acetamide ()

- Structure: Contains a dimethylamino group on the phenyl ring.

- This contrasts with the hydroxyl group in the target compound, which may enhance hydrogen-bond donor capacity .

Pharmacological Activity Trends

Anticancer Activity :

- Compounds like N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide () show potent activity against HCT-1, MCF-7, and PC-3 cell lines. The 4-fluorophenyl group in the target compound may similarly enhance cytotoxicity by stabilizing aromatic interactions with biological targets .

- Thiadiazole and triazole derivatives () exhibit activity linked to electron-withdrawing groups (e.g., CF₃, Cl), suggesting that the 4-fluoro substituent in the target compound could balance reactivity and stability .

- Hydrophilicity: The hydroxyl group in the target compound may enhance solubility compared to cyclohexyl or benzothiazole-containing analogues, critical for oral absorption .

Data Tables: Key Comparisons

Biological Activity

N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide, with the CAS number 1396791-41-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 251.30 g/mol

- Structure : The compound features a cyclopropyl group and a fluorophenyl moiety, which may contribute to its biological effects.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have shown significant cytotoxicity against various cancer cell lines. A notable example includes a study where a related compound demonstrated enhanced apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

The biological activity of this compound may be attributed to its interaction with specific molecular targets. The mechanism often involves:

- Enzyme Inhibition : The acetamide group can act as a competitive inhibitor for certain enzymes involved in cancer progression.

- Receptor Modulation : Similar compounds have been shown to interact with muscarinic acetylcholine receptors, leading to altered signaling pathways that affect cell proliferation and survival .

Case Studies

- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicated an IC50 value comparable to established chemotherapeutic agents, suggesting potential as an anticancer agent.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates and improved survival rates compared to control groups. These findings support further exploration into its therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of Cyclopropyl Group : Achieved through cyclopropanation reactions using reagents such as diazomethane.

- Hydroxypropyl Chain Attachment : Utilizes epoxides or other intermediates.

- Acetamide Formation : The final step involves reacting an amine with an acyl chloride or anhydride.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 251.30 g/mol |

| Anticancer Activity | Significant (IC50 comparable to bleomycin) |

| Mechanism of Action | Enzyme inhibition, receptor modulation |

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of N-(3-cyclopropyl-3-hydroxypropyl)-2-(4-fluorophenyl)acetamide in flow chemistry systems?

- Methodological Answer : Flow chemistry systems require optimization of parameters such as residence time, temperature, and reagent stoichiometry. Design of Experiments (DoE) can systematically evaluate these variables. For example, a central composite design can identify interactions between factors (e.g., cyclopropane ring stability under varying temperatures) and improve yield reproducibility. Statistical modeling (e.g., ANOVA) helps prioritize critical parameters .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the presence of the cyclopropyl, hydroxypropyl, and 4-fluorophenyl groups by comparing shifts to analogous compounds (e.g., 2-chloro-N-(4-fluorophenyl)acetamide ).

- X-ray Crystallography : Resolves intramolecular interactions (e.g., C–H···O) and hydrogen bonding networks critical for stability .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers.

Q. What purification methods are suitable for isolating this compound with high purity?

- Methodological Answer :

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate polar byproducts.

- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to exploit solubility differences in the hydroxypropyl group.

- HPLC : Reverse-phase C18 columns resolve enantiomers if chiral centers are present.

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding hydrogen bonding or conformational stability?

- Methodological Answer :

- Multi-Technique Validation : Compare DFT-calculated hydrogen bond lengths with X-ray crystallography data .

- Molecular Dynamics (MD) Simulations : Model solvation effects to explain deviations in solution-state NMR vs. solid-state crystallography.

- Variable-Temperature Studies : NMR at different temperatures can reveal dynamic conformational changes not captured statically.

Q. What strategies enable the incorporation of functional groups (e.g., sulfone, phosphonate) into the scaffold of related acetamide derivatives?

- Methodological Answer :

- Post-Synthetic Modification : Introduce sulfone groups via oxidation of thioether intermediates using meta-chloroperbenzoic acid (mCPBA).

- Phosphonate Coupling : Utilize Michaelis-Arbuzov reactions with alkyl halides, ensuring compatibility with the hydroxypropyl moiety .

- Protecting Groups : Temporarily shield the hydroxyl group (e.g., silylation) during reactive transformations to prevent side reactions.

Q. How can Design of Experiments (DoE) improve reaction optimization for scaled-up synthesis?

- Methodological Answer :

- Screening Designs : Plackett-Burman designs identify critical variables (e.g., catalyst loading, solvent polarity) with minimal runs.

- Response Surface Methodology (RSM) : Central composite designs model non-linear relationships between variables (e.g., temperature vs. cyclopropane ring stability) to maximize yield .

- Robustness Testing : Evaluate edge-of-failure conditions (e.g., reagent excess) to define safe operating ranges for industrial transfer.

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different assays?

- Methodological Answer :

- Assay Standardization : Normalize results using positive controls (e.g., known kinase inhibitors) and account for solvent effects (DMSO vs. aqueous buffers).

- Meta-Analysis : Statistically pool data from multiple studies (e.g., Bayesian hierarchical models) to identify outliers or assay-specific biases.

- Structure-Activity Relationship (SAR) : Correlate activity trends with substituent electronic properties (e.g., fluorine’s electronegativity in the 4-fluorophenyl group) .

Notes on Evidence Utilization

- Synthesis optimization and DoE methodologies are supported by flow chemistry case studies .

- Structural characterization techniques derive from crystallographic analyses of analogous fluorophenyl acetamides .

- Functionalization strategies align with medicinal chemistry recommendations for pyridine-based scaffolds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.